molecular formula C14H11KN2O6S B1489695 Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate CAS No. 1798430-01-9

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate

Cat. No. B1489695
M. Wt: 374.41 g/mol
InChI Key: OVOULNAPGCLDEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, also known as 4-hydroxy-3-carbomethoxy-phenylazo-benzenesulfonate potassium salt (KHCPBS), is a water-soluble, low-molecular weight compound that has been used in a variety of scientific research applications. It is a synthetic organic compound that has been used as a reagent in the synthesis of organic compounds, as a dye in the dyeing of fabrics, and as a fluorescent dye in the detection of biological substances. KHCPBS is a versatile compound that has a wide range of applications in scientific research.

Scientific Research Applications

Polymer Chemistry

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate plays a role in the field of polymer chemistry. For instance, it's involved in the creation of sulphonated polyurethane ionomers, which are formed by the convenient epoxidation of the sodium or potassium salt of 4-vinyl benzenesulphonic acid. The epoxide, once formed, undergoes a ring-opening with sodium carbonate to produce diol, potassium, or sodium 4-(1,2-dihydroxyethyl) benzenesulphonate, which is then incorporated into polyurethane through step-growth solution copolymerization. The resulting ionomer's characteristics, including its proton n.m.r., i.r., t.g.a., and solubility, have been extensively studied (Lam, George, & Barrie, 1989).

Spectroscopy and Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in the spectrophotometric determination of potassium in environmental samples like river water. This involves the formation of an ion association complex between potassium-crown ether complex ion and an azo dye anion, which is then extracted into an organic solvent for absorbance measurement. The choice of reagents, solvents, and the method's precision and detection limits play crucial roles in this process, as seen in a study that determined potassium in river water using this method with satisfactory results (Motomizu, Onoda, Oshima, & Iwachido, 1988).

Biochemistry and Microbiology

The compound has implications in biochemistry and microbiology as well. Studies have been conducted on the metabolism of arylsulphonates, including derivatives of benzenesulphonate, by microorganisms isolated from sewage and river water. This research sheds light on the pathways and enzymatic processes involved in the degradation of these compounds, highlighting their potential environmental impact and the role of microorganisms in their decomposition (Cain & Farr, 1968).

properties

IUPAC Name

potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOULNAPGCLDEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11KN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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